molecular formula C22H26N2O2 B2389653 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide CAS No. 946325-28-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Cat. No. B2389653
M. Wt: 350.462
InChI Key: ADZZTNKFLUOQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is likely used for research purposes23.



Synthesis Analysis

The synthesis of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” is not explicitly mentioned in the available resources. However, it’s likely that this compound is synthesized for specific research applications23.



Molecular Structure Analysis

The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” is not directly available. However, similar compounds have been analyzed. For example, “Benzyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” contains 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic)4.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” are not detailed in the available resources. However, similar compounds are used in diverse scientific research, suggesting that they may participate in a variety of chemical reactions23.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” are not directly available. However, similar compounds have been analyzed. For example, “Ethyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” contains a total of 43 atoms, including 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms5.


Scientific Research Applications

Radioligand Development for Sigma-2 Receptors

The synthesis and characterization of compounds closely related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide have been pivotal in advancing the study of sigma-2 (σ2) receptors. For instance, analogues like [3H]RHM-1 have been developed and utilized as radioligands, showing high affinity for σ2 receptors in vitro, which is critical for understanding receptor function and potential therapeutic targeting (Jinbin Xu et al., 2005).

Evaluation of Cellular Proliferation in Tumors

The compound's derivatives have also been used in the assessment of cellular proliferation in tumors through PET imaging. Studies have demonstrated the feasibility of imaging tumor proliferation with novel markers like 18F-ISO-1, a derivative of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide, providing insights into tumor biology and facilitating the development of targeted therapies (F. Dehdashti et al., 2013).

Synthesis and Chemical Transformation

Chemical synthesis research has explored various methods to manipulate the compound's structure for diverse applications, including the development of novel synthetic routes and understanding the mechanistic aspects of chemical transformations. For example, research into Rh(III)-catalyzed directed C-H olefination has opened up new avenues for the efficient and versatile synthesis of tetrahydroisoquinolinone products (S. Rakshit et al., 2011).

Pharmaceutical Applications

Several studies have focused on the pharmacological and medicinal chemistry aspects of derivatives of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide, looking into their potential as anticancer agents. For instance, the development of α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown promising antitumor activities, highlighting the compound's relevance in drug discovery and development (Yilin Fang et al., 2016).

Safety And Hazards

The safety and hazards associated with “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” are not specified in the available resources. However, similar compounds are not intended for human or veterinary use and are for research use only23.


Future Directions

The future directions of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide” are not specified in the available resources. However, similar compounds are used in diverse scientific research, offering exciting opportunities for innovation and discovery23.


properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-18(14-17(20)8-11-21(24)25)23-22(26)19-13-15(2)6-7-16(19)3/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZZTNKFLUOQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

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